molecular formula C10H15NO2 B13244171 2-(Butan-2-yloxy)-6-methylpyridin-3-ol

2-(Butan-2-yloxy)-6-methylpyridin-3-ol

Cat. No.: B13244171
M. Wt: 181.23 g/mol
InChI Key: KMEVRPJZXNPABK-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-6-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by a pyridine ring substituted with a butan-2-yloxy group at the second position and a hydroxyl group at the third position, along with a methyl group at the sixth position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-methylpyridin-3-ol typically involves the alkylation of 6-methyl-3-hydroxypyridine with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

2-(Butan-2-yloxy)-6-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butan-2-yloxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-3-chloropyrazine
  • 2-Methyl-1-chlorocyclohexane
  • Butenoic acid

Uniqueness

2-(Butan-2-yloxy)-6-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of hydrophobic and hydrophilic interactions, making it valuable in various applications.

Biological Activity

2-(Butan-2-yloxy)-6-methylpyridin-3-ol is a pyridine derivative known for its unique molecular structure, which includes a butan-2-yloxy group and a hydroxyl group at the 3-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C_{12}H_{17}NO
  • Molecular Weight : ~195.27 g/mol
  • Structural Features : The presence of the hydroxyl group enables hydrogen bonding, enhancing solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action is believed to involve interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Case Study : A study evaluated the compound's efficacy against common bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings :

  • In vitro studies showed that treatment with this compound resulted in a significant reduction of TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
  • Animal models demonstrated decreased swelling in paw edema assays, suggesting potential applications in treating inflammatory conditions.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their activity. This interaction may modulate various biochemical pathways, leading to its observed effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Attributes
2-(Butan-2-yloxy)-3-chloropyrazineChloropyrazine ringExhibits different reactivity due to chlorine substitution
2-Methyl-1-chlorocyclohexaneChlorine substitution on cyclohexaneDifferent ring structure affects stability and reactivity
Butenoic acidCarboxylic acid functional groupDistinct acid-base properties compared to pyridine derivatives

Applications in Drug Discovery

Due to its promising biological activities, this compound is being explored for potential therapeutic applications in treating infections and inflammatory diseases. Its unique structural characteristics may enhance interactions with biological targets, making it a candidate for further pharmacological studies.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-butan-2-yloxy-6-methylpyridin-3-ol

InChI

InChI=1S/C10H15NO2/c1-4-8(3)13-10-9(12)6-5-7(2)11-10/h5-6,8,12H,4H2,1-3H3

InChI Key

KMEVRPJZXNPABK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=N1)C)O

Origin of Product

United States

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